molecular formula C46H68N2O18 B3117348 Fmoc-PEG12-NHS ester CAS No. 2227246-92-4

Fmoc-PEG12-NHS ester

Cat. No. B3117348
CAS RN: 2227246-92-4
M. Wt: 937 g/mol
InChI Key: HQKUPHFWWTZASE-UHFFFAOYSA-N
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Description

Fmoc-PEG12-NHS ester is a PEG-based PROTAC linker . It contains an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .


Molecular Structure Analysis

The molecular formula of this compound is C46H68N2O18 . Its molecular weight is 937.0 g/mol . The structure includes an Fmoc-protected amine and an NHS ester .


Chemical Reactions Analysis

The NHS ester in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 937.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 18 . It has a rotatable bond count of 44 . Its exact mass and monoisotopic mass are 936.44671332 g/mol .

Scientific Research Applications

Surface Modification for Bio-Polymer Arrays

Fmoc-PEG12-NHS ester is utilized in the reversible protection of amine- and hydroxyl-terminated self-assembled monolayers (SAMs) on gold surfaces. This method aids in controlling the surface reactivity and wettability, crucial for the fabrication of DNA arrays (Frutos, Brockman, & Corn, 2000).

Development of Drug Prodrugs

This compound plays a role in the synthesis of drug prodrugs, facilitating the controlled release of active drugs. This application is significant in improving bioavailability and reducing adverse effects of drugs (Nesher et al., 2008).

Nanocarrier for Chemotherapeutic Agents

This compound is instrumental in forming nanocarriers for chemotherapeutic agents, providing high drug loading capacity, stability, and low systemic toxicity, which is key in cancer therapy (Zhang et al., 2014).

Analytical Applications in Amino Acid Analysis

In analytical chemistry, this compound derivatives are used for high-performance liquid chromatography (HPLC) analysis of amino acids, enabling accurate and efficient analysis (Näsholm, Sandberg, & Ericsson, 1987).

Application in Hydrogels

This compound is used in the development of hydrogels, particularly in controlling their stiffness, which is vital for applications in three-dimensional cell culture (Thornton et al., 2009).

Drug Delivery and Formulation

This compound is significant in formulating drug delivery systems, such as hybrid polyurethane hydrogels, enhancing drug loading and release kinetics, which is crucial in biomedical applications (Zhang et al., 2019).

PEGylated Fmoc-Amino Acid Conjugates

This compound is used in the synthesis of PEGylated Fmoc-amino acid conjugates, which serve as effective nanocarriers for drug delivery, improving the efficacy and targeting of pharmaceutical agents (Zhang, Huang, Kwon, & Li, 2015).

Bioactive Hydrogels

In the creation of bioactive hydrogels, this compound is used to enhance cell interactions and control bioactivity, important for regenerative medicine and tissue engineering (Browning et al., 2013).

Mechanism of Action

Target of Action

Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .

Mode of Action

This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound’s interaction with its targets leads to the degradation of the target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade specific proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . Additionally, the compound’s NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet .

Future Directions

Fmoc-PEG12-NHS ester is a promising compound in the field of drug delivery and medicinal chemistry due to its role in the synthesis of PROTACs . Its ability to increase solubility in aqueous media and its potential for further conjugations make it a valuable tool for future research .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKUPHFWWTZASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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